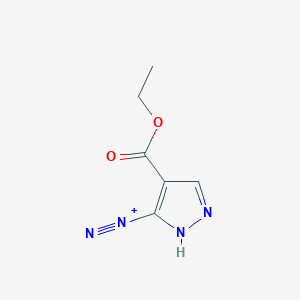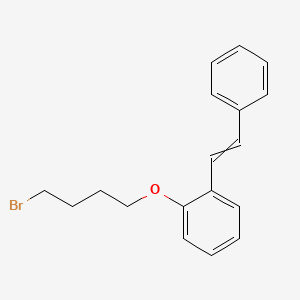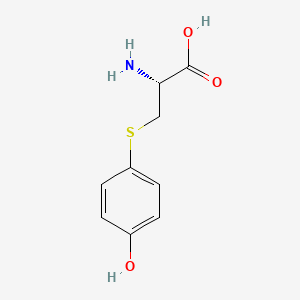
(E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings. This particular compound features a nitrophenyl group and a trimethylazulenyl group, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene typically involves the following steps:
Diazotization: The process begins with the diazotization of 3-nitroaniline. This involves treating 3-nitroaniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,6,8-trimethylazulene in an alkaline medium to form the desired azobenzene compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products:
Reduction: (E)-1-(3-Aminophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene
Substitution: Various substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
(E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene has several scientific research applications, including:
Chemistry: Used as a photochromic compound in studies related to light-induced molecular switches and sensors.
Biology: Investigated for its potential as a photosensitive agent in biological systems, particularly in the study of light-regulated biological processes.
Medicine: Explored for its potential use in photodynamic therapy, where light activation can trigger therapeutic effects.
Industry: Utilized in the development of advanced materials, such as photoresponsive polymers and coatings.
Mécanisme D'action
The mechanism of action of (E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its E (trans) and Z (cis) isomers. This photoisomerization can modulate the compound’s physical and chemical properties, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as interacting with biological molecules in photodynamic therapy or altering material properties in industrial applications.
Comparaison Avec Des Composés Similaires
Azobenzene: The parent compound of the azobenzene family, lacking the nitrophenyl and trimethylazulenyl groups.
Disperse Orange 3: A commercially used azobenzene dye with different substituents on the aromatic rings.
4,4’-Dinitroazobenzene: An azobenzene derivative with nitro groups on both aromatic rings.
Uniqueness: (E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene is unique due to the presence of both a nitrophenyl group and a trimethylazulenyl group
Propriétés
Numéro CAS |
65937-10-2 |
|---|---|
Formule moléculaire |
C19H17N3O2 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
(3-nitrophenyl)-(4,6,8-trimethylazulen-1-yl)diazene |
InChI |
InChI=1S/C19H17N3O2/c1-12-9-13(2)17-7-8-18(19(17)14(3)10-12)21-20-15-5-4-6-16(11-15)22(23)24/h4-11H,1-3H3 |
Clé InChI |
LLWSYOOKPPYBLH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=CC(=C2C(=C1)C)N=NC3=CC(=CC=C3)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


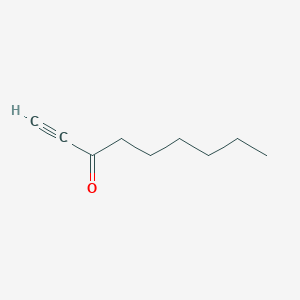
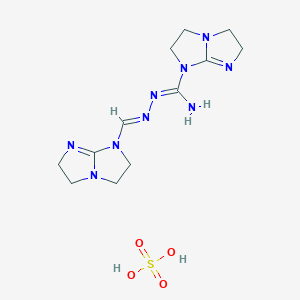
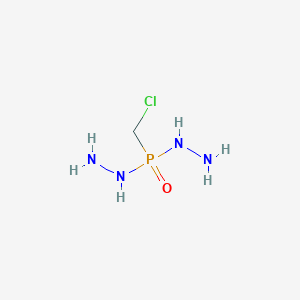

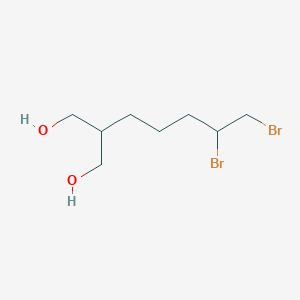
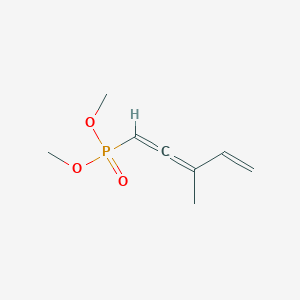
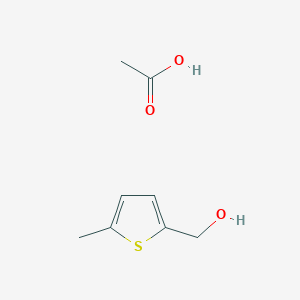
![Chloro-[chloromercurio(cyclohexylidene)methyl]mercury](/img/structure/B14461192.png)
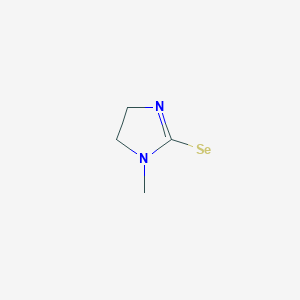
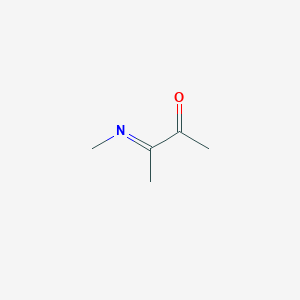
![2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one](/img/structure/B14461213.png)
